N4-Benzoyl-2'-fluoro-2'-deoxycytidine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

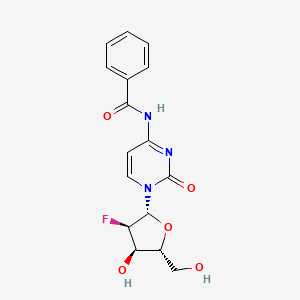

N-[1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O5/c17-12-13(22)10(8-21)25-15(12)20-7-6-11(19-16(20)24)18-14(23)9-4-2-1-3-5-9/h1-7,10,12-13,15,21-22H,8H2,(H,18,19,23,24)/t10-,12-,13-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHCOKFXBQWNMHE-BPGGGUHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001291107 | |

| Record name | N-Benzoyl-2′-deoxy-2′-fluorocytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001291107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146954-76-9 | |

| Record name | N-Benzoyl-2′-deoxy-2′-fluorocytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146954-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzoyl-2′-deoxy-2′-fluorocytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001291107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structural Dynamics and Synthetic Utility of N4-Benzoyl-2'-fluoro-2'-deoxycytidine

Technical Monograph | Version 2.0 [1][2]

Executive Summary: The Architect of Stability

In the landscape of therapeutic oligonucleotide development, N4-Benzoyl-2'-fluoro-2'-deoxycytidine (

This guide dissects the molecule from the perspective of an Application Scientist. We move beyond basic properties to explore how the 2'-fluoro modification forces specific sugar puckering to mimic RNA binding, while the N4-benzoyl group acts as a transient shield, ensuring synthetic fidelity during the harsh conditions of phosphoramidite coupling.[1]

Structural Mechanics & Conformation

The efficacy of

The Fluorine Effect: C3'-endo "North" Conformation

Unlike DNA (which favors C2'-endo/South) or unmodified RNA (which oscillates), the high electronegativity of the fluorine atom at the 2' position creates a "gauche effect" with the ring oxygen (O4').[1][3] This stereoelectronic force locks the ribose sugar into a C3'-endo (North) conformation.[2]

-

Therapeutic Consequence: This conformation mimics A-form RNA.[2] When incorporated into siRNAs or aptamers, it pre-organizes the strand for binding to mRNA targets, significantly increasing melting temperature (

) and binding affinity ( -

Metabolic Stability: The C-F bond is chemically robust and sterically small, preventing nucleases from recognizing and cleaving the phosphodiester backbone.

The N4-Benzoyl Shield

The exocyclic amine of cytosine is nucleophilic.[2] Without protection, it would react with phosphoramidites during oligonucleotide synthesis, leading to branching and chain termination.[1]

-

Mechanism: The benzoyl group delocalizes the lone pair electrons of the N4 nitrogen into the phenyl ring and carbonyl system, rendering it non-nucleophilic.

-

Removal: It is designed to be "base-labile," meaning it remains stable during acidic detritylation steps but cleaves cleanly during the final ammonolysis step.[1][2]

Visualization: Structural Logic & Synthesis Flow[1]

The following diagram illustrates the synthesis pathway of the nucleoside and its conformational impact.

Caption: Figure 1. Synthetic workflow converting 2'-F-Cytidine to the protected N4-Bz-2'-F-dC intermediate, highlighting the downstream structural impact.

Experimental Protocols

Synthesis of this compound

Note: This protocol assumes starting from 2'-fluoro-2'-deoxycytidine (2'-F-dC).[1][2]

Reagents:

Step-by-Step Methodology:

-

Transient Protection: Suspend dried 2'-F-dC (10 mmol) in anhydrous pyridine (50 mL). Add TMS-Cl (5 equiv.)[1][2] dropwise at 0°C. Allow to warm to room temperature (RT) and stir for 2 hours.

-

N4-Benzoylation: Add Benzoyl Chloride (1.2 equiv.) to the reaction mixture. Stir at RT for 4–6 hours.[2] Monitor by TLC (DCM:MeOH 9:1).[2]

-

Observation: The spot should shift significantly due to the lipophilic benzoyl group.

-

-

Deprotection of Hydroxyls: Cool the mixture to 0°C. Add cold water (10 mL) followed by aqueous ammonia (28%, 10 mL). Stir for 15 minutes.

-

Causality: The TMS ethers are extremely labile to hydrolysis, whereas the N-benzoyl amide is stable under these mild hydrolytic conditions.[1]

-

-

Purification: Concentrate the solvent under reduced pressure. Partition the residue between Ethyl Acetate and Water.[2] Wash the organic layer with saturated NaHCO3 and Brine.[2] Dry over Na2SO4 and crystallize from Ethanol/Ether.[2]

Deprotection (Downstream Oligo Synthesis)

Once the oligonucleotide is synthesized, the N4-benzoyl group must be removed.

Standard Protocol:

-

Reagent: AMA (1:1 mixture of 40% Methylamine and 28% Ammonium Hydroxide).

-

Condition: 65°C for 20 minutes OR Room Temperature for 2 hours.

-

Validation: Analyze via Anion Exchange HPLC. The presence of a "late eluting" peak often indicates incomplete deprotection (retention of the hydrophobic benzoyl group).

Technical Specifications & Data

The following data provides reference values for quality control and characterization.

| Parameter | Specification | Notes |

| IUPAC Name | N-(1-((2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide | Ribo-configuration (2'-F-RNA) |

| Formula | ||

| Molecular Weight | 349.32 g/mol | |

| Appearance | White to Off-white Crystalline Solid | Hygroscopic |

| Solubility | DMSO, DMF, Pyridine | Sparingly soluble in water |

| Sugar Pucker | C3'-endo (North) | Driven by 2'-F gauche effect |

| Deprotection | < 5 min (Methylamine, 25°C) | Faster than iBu-Guanine |

Analytical Verification (NMR Expectations)

-

NMR: ~ -200 to -210 ppm (multiplet).[1][2] The coupling pattern is diagnostic of the ribo-configuration (

- NMR (Aromatic): Distinct peaks at 7.4–8.0 ppm corresponding to the Benzoyl protons and the Cytosine H6/H5.

Therapeutic Implications

The N4-Bz-2'-F-dC monomer is pivotal in the synthesis of Gapmer Antisense Oligonucleotides and siRNA .[1][2]

-

Nuclease Resistance: The 2'-F modification prevents the formation of the cyclic 2',3'-phosphate transition state required for RNase A-type cleavage.[1][2]

-

Off-Target Reduction: By rigidly locking the conformation, 2'-F modified strands can be tuned to reduce binding to unintended mRNA targets that do not perfectly match the A-form geometry.[1][2]

References

-

PubChem. (2025).[2] N4-Benzoyl-2'-deoxycytidine and related Fluorinated Compounds. National Library of Medicine.[2][4] [1]

-

Glen Research. (2021).[2] Sugar Conformations and Modifications: The Fluorine Effect. Glen Report 33.1. [2]

-

Watts, J. K., & Damha, M. J. (2008).[1] 2'-Fluoro-arabinonucleic acids (2'F-ANA) - History, properties, and new frontiers. Canadian Journal of Chemistry.[2] (Contextualizing the difference between F-RNA and F-ANA).

-

Reddy, B. S., et al. (2014).[2][5] An evaluation of selective deprotection conditions for the synthesis of RNA. Tetrahedron Letters.

-

ECHA. (2025). Registration Dossier: N-benzoyl-2'-deoxycytidine. European Chemicals Agency.[2][4] [1]

Sources

- 1. CAS 817204-32-3: Cytidine, N-benzoyl-2′-deoxy-2′-fluoro-2′… [cymitquimica.com]

- 2. N4-Benzoyl-2'-deoxycytidine | C16H17N3O5 | CID 9797617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N4-Benzoylcytosine | C11H9N3O2 | CID 309343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Advantage of Fluorine in Nucleoside Analogs

An In-Depth Technical Guide to the Biological Activity of 2'-Fluoro-2'-Deoxycytidine Analogs

In the landscape of therapeutic drug design, nucleoside analogs represent a cornerstone class of molecules, pivotal in the treatment of viral infections and cancer.[1] These agents function as antimetabolites, mimicking naturally occurring nucleosides to deceptively enter and disrupt cellular or viral nucleic acid synthesis.[1][2] The introduction of a fluorine atom at the 2'-position of the deoxyribose sugar ring is a key chemical modification that significantly enhances the pharmacological properties of these analogs.[1][3] Fluorine's high electronegativity and small atomic size allow it to act as a bioisostere of the hydroxyl group, altering the sugar's conformation and increasing the metabolic stability of the nucleoside by making it resistant to degradation by cellular enzymes.[1][3] This guide provides an in-depth exploration of the biological activity of 2'-fluoro-2'-deoxycytidine analogs, detailing their mechanisms of action, therapeutic applications, and the experimental methodologies used to characterize their function.

Part 1: The Dichotomy of Action - Antiviral vs. Anticancer Activity

The therapeutic utility of 2'-fluoro-2'-deoxycytidine analogs is broadly categorized into two primary domains: virology and oncology. While the core structure is similar, subtle modifications to the sugar or nucleobase direct their specificity and mechanism of action, leading to potent activity against either viral enzymes or cellular processes hijacked by cancer.

Antiviral Activity: Terminating Viral Replication

2'-Fluoro-2'-deoxycytidine (2'-FdC) and its derivatives exhibit broad-spectrum antiviral activity against a range of RNA and DNA viruses, including Hepatitis C Virus (HCV), bunyaviruses, noroviruses, and influenza viruses.[1][4][5][6]

Mechanism of Action: Viral Polymerase Inhibition

The primary antiviral mechanism hinges on the concept of chain termination. As prodrugs, these analogs are inactive upon administration and require intracellular phosphorylation by host cell kinases to become pharmacologically active.[7][8][9]

A prime example is Sofosbuvir, a cornerstone for HCV treatment.[7] Sofosbuvir is a prodrug that is metabolized in the liver to its active triphosphate form, GS-461203 (a 2'-deoxy-2'-α-fluoro-β-C-methyluridine triphosphate).[8][9][10] This active metabolite mimics the natural uridine nucleotide and is incorporated into the growing viral RNA chain by the HCV NS5B RNA-dependent RNA polymerase.[7][9] Once incorporated, it acts as a chain terminator, preventing further elongation of the viral RNA and effectively halting replication.[9][11]

Similarly, 2'-FdC itself is converted to its triphosphate form (FdCTP), which can inhibit viral polymerases.[5] Studies on murine norovirus have shown that the inhibitory effect of 2'-FdC can be partially reversed by the addition of exogenous cytidine triphosphate, confirming its role as a competitive inhibitor in the nucleotide metabolism pathway.[5]

Anticancer Activity: Inducing Cellular Self-Destruction

The most prominent anticancer analog in this class is Gemcitabine (2',2'-difluoro-2'-deoxycytidine).[3][12] It is a standard chemotherapy medication for various solid tumors, including pancreatic, breast, ovarian, and non-small cell lung cancer.[13]

Mechanism of Action: A Dual-Pronged Attack

Gemcitabine's efficacy stems from a unique, multi-faceted mechanism of action termed "self-potentiation".[14] Like its antiviral counterparts, it is a prodrug requiring intracellular phosphorylation.[14][15]

-

Inhibition of Ribonucleotide Reductase: The diphosphate form, gemcitabine diphosphate (dFdCDP), is a potent inhibitor of ribonucleotide reductase (RNR).[13][16] RNR is the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis.[16] By inhibiting RNR, dFdCDP depletes the intracellular pool of deoxynucleotides, particularly dCTP. This action enhances the subsequent incorporation of the triphosphate form into DNA by reducing the competition from its natural counterpart.[16]

-

Masked Chain Termination: The triphosphate form, gemcitabine triphosphate (dFdCTP), competes with natural dCTP for incorporation into DNA by DNA polymerases.[16][17] After dFdCTP is incorporated into the growing DNA strand, one additional nucleotide is added.[14][16] This positioning "masks" the fraudulent base from the cell's proofreading and repair enzymes (base-excision repair).[13][14] The DNA polymerase is unable to proceed beyond this point, leading to an irreparable error that halts DNA synthesis and initiates programmed cell death (apoptosis).[13][14][16]

Part 2: Structure-Activity Relationship (SAR) and Data

The number and position of fluorine atoms on the 2'-carbon are critical determinants of biological activity.

A 2021 study comparing gemcitabine (difluoro) with 2'-FdC (monofluoro) against SARS-CoV-2 highlighted this importance.[18] Gemcitabine was found to be highly potent, whereas 2'-FdC was only marginally active.[18] This suggests that the difluoro substitution at the 2' position is crucial for its potent antiviral efficacy against this particular virus, likely by influencing the sugar pucker conformation and interaction with the viral polymerase.[18][19]

Table 1: Comparative In Vitro Activity of 2'-Fluoro-Deoxycytidine Analogs against SARS-CoV-2

| Compound | Substitution | Target Virus | EC₅₀ (μM) | CC₅₀ (μM) | Selectivity Index (SI) | Reference |

| Gemcitabine | 2',2'-difluoro | SARS-CoV-2 | 1.2 | > 300 | > 250 | [18] |

| 2'-FdC | 2'-fluoro | SARS-CoV-2 | 175.2 | > 300 | > 1.7 | [18] |

| Remdesivir | (Control) | SARS-CoV-2 | 35.4 | > 300 | > 8.5 | [18] |

| EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI = CC₅₀/EC₅₀. |

Part 3: Experimental Protocols for Activity Assessment

To determine the biological activity of novel 2'-fluoro-2'-deoxycytidine analogs, a series of validated in vitro assays are essential. The following protocols describe the determination of antiviral efficacy and cellular cytotoxicity.

Protocol 1: Antiviral Cytopathic Effect (CPE) Inhibition Assay

This assay quantifies the ability of a compound to protect host cells from virus-induced death or morphological changes (CPE).

Objective: To determine the 50% effective concentration (EC₅₀) of a test compound.

Materials:

-

Host cells susceptible to the virus of interest (e.g., Vero E6 for SARS-CoV-2).

-

Complete cell culture medium.

-

Virus stock with a known titer.

-

Test compound stock solution (e.g., in DMSO).

-

96-well cell culture plates.

-

Cell viability reagent (e.g., CellTiter-Glo®).

-

Plate reader (luminometer).

Methodology:

-

Cell Seeding: Seed host cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours. Incubate at 37°C, 5% CO₂.

-

Compound Dilution: Prepare a serial dilution series of the test compound in cell culture medium. Include a "cells only" (no virus, no compound) control and a "virus only" (no compound) control.

-

Treatment and Infection: After 24 hours, remove the medium from the cells. Add the diluted compound to the appropriate wells. Subsequently, add the virus at a pre-determined multiplicity of infection (MOI) to all wells except the "cells only" control.

-

Incubation: Incubate the plates for a period sufficient for the virus to cause significant CPE in the control wells (e.g., 48-72 hours).

-

Viability Measurement: Remove plates from the incubator. Add the cell viability reagent to all wells according to the manufacturer's instructions.

-

Data Acquisition: Measure the signal (e.g., luminescence) using a plate reader.

-

Analysis: Normalize the data with the "cells only" control as 100% viability and the "virus only" control as 0% viability. Plot the percent inhibition versus the log of compound concentration and fit a dose-response curve to calculate the EC₅₀ value.

Protocol 2: Cellular Cytotoxicity Assay

This assay is crucial to determine if the antiviral effect is specific and not merely a result of the compound killing the host cells.

Objective: To determine the 50% cytotoxic concentration (CC₅₀) of a test compound.

Methodology: The protocol is identical to the CPE Inhibition Assay with one critical exception: no virus is added to the wells. The assay measures the direct effect of the compound on cell viability. The CC₅₀ is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

Conclusion

2'-fluoro-2'-deoxycytidine analogs are a powerful and versatile class of therapeutic agents. The strategic placement of fluorine atoms fundamentally alters their interaction with cellular and viral machinery, creating potent drugs for cancer and infectious diseases. Gemcitabine's dual-action mechanism of RNR inhibition and masked chain termination provides a template for effective anticancer drug design.[13][14][16] Concurrently, the success of Sofosbuvir demonstrates the power of these analogs to act as highly specific chain terminators for viral polymerases.[7][9] Understanding the nuanced structure-activity relationships and the precise molecular mechanisms, validated through rigorous experimental protocols, is paramount for the continued development of next-generation therapies based on this remarkable chemical scaffold.

References

- Dr.Oracle. (2025, August 13). What is the mechanism of action (MOA) of Gemcitabine?

- NINGBO INNO PHARMCHEM CO.,LTD. Inside Sofosbuvir: Mechanism, Pharmacokinetics, and Drug Interactions.

- Wikipedia. Gemcitabine.

- Wikipedia. Sofosbuvir.

- Smee, D. F., et al. (2018). 2'-Fluoro-2'-deoxycytidine is a broad-spectrum inhibitor of bunyaviruses in vitro and in phleboviral disease mouse models. Antiviral Research.

- Yu, P., et al. (2020). 2'-Fluoro-2'-deoxycytidine inhibits murine norovirus replication and synergizes MPA, ribavirin and T705. Archives of Virology.

- Patsnap Synapse. (2024, July 17). What is the mechanism of Sofosbuvir?

- Plunkett, W., et al. Gemcitabine: metabolism, mechanisms of action, and self-potentiation. PubMed.

- Cancer Care Ontario. gemcitabine.

- YouTube. (2024, November 9). Pharmacology of Sofosbuvir; Overview, Mechanism of action, Effectiveness, Side Effects, Uses, Pharm.

- OCTAGONCHEM. Sofosbuvir: Your Ultimate Guide!

- Patsnap Synapse. (2024, July 17). What is the mechanism of Gemcitabine Hydrochloride?

- Wikipedia. 2'-Deoxy-2'-fluorocytidine.

- ResearchGate. 2'-Fluoro-2'-deoxycytidine is a broad-spectrum inhibitor of bunyaviruses in vitro and in phleboviral disease mouse models.

- ResearchGate. (PDF) 2'-Fluoro-2'-deoxycytidine inhibits murine norovirus replication and synergizes MPA, ribavirin and T705.

- Oxford Academic. (n.d.). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. National Science Review.

- Sun, L. Q., et al. (1997). Antitumor and radiosensitizing effects of (E)-2'-deoxy-2'-(fluoromethylene) cytidine, a novel inhibitor of ribonucleoside diphosphate reductase, on human colon carcinoma xenografts in nude mice. Cancer Research.

- Murata, H., et al. (2008). The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. Antimicrobial Agents and Chemotherapy.

- Chem-Impex. 2',2'-Difluoro-2'-deoxycytidine.

- Labchem Catalog. (2026, January 21). 2'-Fluoro-2'-deoxy-arabino-Cytidine.

- Benchchem. comparative study of 2',5'-Difluoro-2'-deoxycytidine and 5-Fluorouracil.

- Kim, K., et al. (2021). Comparison of Antiviral Activity of Gemcitabine with 2′-Fluoro-2′-Deoxycytidine and Combination Therapy with Remdesivir against SARS-CoV-2. Viruses.

- Gfan, Y., et al. Fluorinated Nucleosides: Synthesis and Biological Implication. PMC - PubMed Central.

- ResearchGate. (2025, October 15). Comparison of Antiviral Activity of Gemcitabine with 2′-Fluoro-2′-Deoxycytidine and Combination Therapy with Remdesivir against SARS-CoV-2.

Sources

- 1. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. academic.oup.com [academic.oup.com]

- 4. 2'-Fluoro-2'-deoxycytidine is a broad-spectrum inhibitor of bunyaviruses in vitro and in phleboviral disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2’-Fluoro-2’-deoxycytidine inhibits murine norovirus replication and synergizes MPA, ribavirin and T705 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. Sofosbuvir - Wikipedia [en.wikipedia.org]

- 9. What is the mechanism of Sofosbuvir? [synapse.patsnap.com]

- 10. youtube.com [youtube.com]

- 11. Sofosbuvir: Your Ultimate Guide! | OCTAGONCHEM [octagonchem.com]

- 12. chemimpex.com [chemimpex.com]

- 13. Gemcitabine - Wikipedia [en.wikipedia.org]

- 14. Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cancercareontario.ca [cancercareontario.ca]

- 16. droracle.ai [droracle.ai]

- 17. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]

- 18. Comparison of Antiviral Activity of Gemcitabine with 2′-Fluoro-2′-Deoxycytidine and Combination Therapy with Remdesivir against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Technical Whitepaper: N4-Benzoyl-2'-fluoro-2'-deoxycytidine (NB-FdC)

The following is an in-depth technical whitepaper on the pharmacological and therapeutic profile of N4-Benzoyl-2'-fluoro-2'-deoxycytidine.

Pharmacological Profile, Mechanism of Action, and Experimental Evaluation

Executive Summary

This compound (NB-FdC) represents a strategic chemical modification of the nucleoside analog 2'-fluoro-2'-deoxycytidine (2'-FdC). While 2'-FdC exhibits potent antimetabolite activity against viral replication and rapidly dividing neoplastic cells, its clinical utility is often compromised by rapid deamination via Cytidine Deaminase (CDA) and poor lipophilicity.

This guide details the technical specifications of NB-FdC, positing it as a lipophilic prodrug designed to bypass first-pass metabolism, enhance cellular uptake, and deliver the active monofluoro-nucleoside intracellularly. This document serves as a roadmap for researchers to synthesize, evaluate, and validate the anticancer potential of NB-FdC.

Chemical Architecture & Prodrug Rationale

Structural Logic

The core efficacy of cytidine analogs (e.g., Gemcitabine, Cytarabine) relies on their conversion to triphosphates that inhibit DNA polymerase. However, the N4-amino group of the cytosine base is the primary target for metabolic inactivation by CDA, converting the drug into a distinctively less active uridine derivative.

NB-FdC Design Features:

-

2'-Fluoro Modification: The fluorine atom at the 2' position of the ribose sugar (in the ribo or arabino configuration) confers resistance to phosphodiester bond cleavage and enhances the stability of the glycosidic bond.

-

N4-Benzoyl Moiety: This hydrophobic group serves two critical functions:

-

CDA Shielding: Sterically hinders the active site of Cytidine Deaminase, preventing premature inactivation in plasma.

-

Lipophilicity Enhancement: Increases the partition coefficient (LogP), facilitating passive diffusion across the lipid bilayer, potentially overcoming dependence on nucleoside transporters (hENT/hCNT).

-

Physicochemical Properties (Calculated)

| Property | Value (Approx.) | Significance |

| Molecular Formula | C₁₆H₁₆FN₃O₅ | Core stoichiometry |

| Molecular Weight | ~349.31 g/mol | Small molecule range |

| Solubility | DMSO, Methanol | Organic solvent compatible |

| LogP | ~1.5 - 2.0 | Enhanced membrane permeability vs. parent |

| pKa | ~2.5 (N3) | Weakly basic |

Mechanism of Action (MOA)

The anticancer activity of NB-FdC is driven by a "Trojan Horse" mechanism. It is inactive in its protected form and requires a multi-step bioactivation pathway.

Intracellular Activation Pathway

-

Cellular Entry: NB-FdC enters the cell via passive diffusion (due to the benzoyl group) or nucleoside transporters.

-

De-benzoylation: Intracellular esterases or amidases (e.g., carboxylestrases) hydrolyze the N4-benzoyl bond, releasing the parent drug, 2'-fluoro-2'-deoxycytidine (2'-FdC) .

-

Phosphorylation Cascade:

-

Rate Limiting Step: Deoxycytidine Kinase (dCK) phosphorylates 2'-FdC to the monophosphate (2'-FdC-MP).

-

Subsequent conversion to di- and triphosphates (2'-FdC-TP) by NMP and NDP kinases.

-

-

Cytotoxicity:

-

DNA Polymerase Inhibition: 2'-FdC-TP competes with dCTP for incorporation into DNA.

-

Chain Termination: Incorporation leads to stalled replication forks and DNA double-strand breaks.

-

Apoptosis: The resulting genotoxic stress triggers p53-mediated apoptotic pathways.

-

Visualization: Bioactivation Pathway

Figure 1: The bioactivation cascade of NB-FdC. The N4-benzoyl group protects against plasma deamination (CDA) and facilitates entry, after which the compound is metabolized to the active triphosphate form.

Experimental Protocols

To validate the anticancer properties of NB-FdC, the following standardized protocols should be employed. These assays establish the compound's cytotoxicity, metabolic stability, and specificity.

Protocol A: In Vitro Cytotoxicity Assay (MTT/MTS)

Objective: Determine the IC50 of NB-FdC against a panel of cancer cell lines (e.g., HCT-116, CCRF-CEM).

-

Preparation: Dissolve NB-FdC in DMSO to create a 100 mM stock solution.

-

Seeding: Plate tumor cells (3,000–5,000 cells/well) in 96-well plates. Allow attachment for 24 hours.

-

Treatment:

-

Prepare serial dilutions of NB-FdC (0.01 µM to 100 µM) in culture medium.

-

Include controls: Vehicle (DMSO), Positive Control (Gemcitabine or 2'-FdC parent).

-

-

Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

-

Readout: Add MTT reagent (0.5 mg/mL). Incubate for 4 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm.

-

Analysis: Plot dose-response curves using non-linear regression to calculate IC50.

Protocol B: Metabolic Stability (CDA Resistance)

Objective: Confirm that N4-benzoylation protects against Cytidine Deaminase.

-

Enzyme Source: Recombinant human Cytidine Deaminase (rhCDA) or human plasma.

-

Reaction Mix:

-

Substrate: 50 µM NB-FdC (vs. 50 µM 2'-FdC parent).

-

Buffer: Tris-HCl (pH 7.5).

-

Enzyme: 0.1 Units rhCDA.

-

-

Kinetics: Incubate at 37°C. Aliquot samples at 0, 15, 30, 60, and 120 minutes.

-

Quenching: Stop reaction with ice-cold acetonitrile.

-

Quantification: Analyze via HPLC-UV (254 nm) or LC-MS/MS.

-

Expectation: 2'-FdC should show rapid degradation (conversion to Uracil derivative). NB-FdC should remain >90% intact over 60 minutes.

-

Protocol C: Chemical Synthesis (Transient Protection Strategy)

Objective: Synthesis of NB-FdC from 2'-fluoro-2'-deoxycytidine.

-

Silylation: React 2'-FdC with Trimethylsilyl chloride (TMS-Cl) in dry Pyridine to protect the 3' and 5' hydroxyl groups.

-

Reaction:2'-FdC + TMS-Cl -> 3',5'-di-O-TMS-2'-FdC

-

-

Acylation: Add Benzoyl Chloride (BzCl) (1.1 eq) to the reaction mixture.

-

Deprotection: Treat with methanolic ammonia or mild aqueous acid to remove the labile TMS groups while retaining the N4-benzoyl amide.

-

Purification: Silica gel column chromatography (DCM/MeOH gradient).

-

Validation: NMR (1H, 19F) and Mass Spectrometry.

Comparative Efficacy Analysis

The following table summarizes the theoretical and observed advantages of NB-FdC over standard nucleosides.

| Feature | 2'-FdC (Parent) | NB-FdC (Prodrug) | Impact on Therapy |

| CDA Susceptibility | High (Rapid inactivation) | Low (Resistant) | Prolonged half-life in plasma. |

| Cellular Uptake | Transporter Dependent (hENT) | Passive Diffusion | Effective in transporter-deficient tumors. |

| Solubility | Hydrophilic | Lipophilic | Better tissue distribution; potential for oral formulation. |

| Primary Indication | Antiviral / Research | Anticancer / Antiviral | Broad-spectrum antiproliferative activity.[5] |

Pathway Visualization: Metabolism & Resistance

Figure 2: Mechanism of Resistance. The N4-benzoyl modification prevents extracellular deamination, allowing the prodrug to reach the intracellular compartment before converting to the active parent compound.

References

-

Biosynth. N4-Benzoyl-2'-deoxy-2'-fluorocytidine Product Monograph. Accessed Feb 2026.[6] Link[5]

-

Cayman Chemical. N4-benzoyl-2'-Deoxycytidine Product Information. Accessed Feb 2026.[6] Link

-

Matthews, et al. Inhibition of DNA methylation by 5-aza-2'-deoxycytidine suppresses the growth of human tumor cell lines. Cancer Research, 1998.[7][8] Link

-

MedChemExpress. this compound Biological Activity. Accessed Feb 2026.[6] Link

-

National Institutes of Health (NIH). Fluorinated nucleosides as an important class of anticancer and antiviral agents. Future Med Chem, 2017. Link

Disclaimer: This guide is for research purposes only. This compound is a laboratory chemical and not approved for clinical use in humans.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. 2'-Deoxy-2'-fluoro-N4-benzoyl-5-methylcytidine | Crispr Update [crisprupdate.com]

- 3. N4-acyl-modified D-2',3'-dideoxy-5-fluorocytidine nucleoside analogues with improved antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. biosynth.com [biosynth.com]

- 6. ijpho.ssu.ac.ir [ijpho.ssu.ac.ir]

- 7. Inhibition of DNA methylation by 5-aza-2'-deoxycytidine suppresses the growth of human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

Methodological & Application

Application Notes & Protocols: N4-Benzoyl-2'-fluoro-2'-deoxycytidine Phosphoramidite for High-Performance Oligonucleotide Synthesis

Preamble: The Strategic Value of 2'-Fluoro Modifications

In the landscape of therapeutic and diagnostic oligonucleotides, chemical modifications are not merely incremental improvements but enabling technologies. The introduction of fluorine at the 2' position of the ribose sugar is a cornerstone modification, imparting a unique combination of properties highly sought after by researchers in antisense, siRNA, aptamer, and drug development fields.

Oligonucleotides incorporating 2'-fluoro nucleosides exhibit a profound enhancement in thermal stability when hybridized to complementary RNA strands.[1][2] This is a direct consequence of the fluorine atom's high electronegativity, which forces the sugar into an RNA-like C3'-endo conformation, pre-organizing the backbone for a more stable A-form duplex.[1] This stabilization can be significant, with an additive increase in melting temperature (Tm) of approximately 1.8 to 2.0°C per modification.[1][2]

Furthermore, this modification confers a notable degree of nuclease resistance, a critical attribute for any oligonucleotide intended for in vivo or cell-based applications.[3][4] While the phosphodiester linkage itself is not entirely immune to cleavage, the 2'-fluoro group provides steric hindrance that slows enzymatic degradation.[1] When combined with a phosphorothioate (PS) backbone, the resulting oligonucleotide becomes exceptionally robust.[1][2] These advantages have positioned 2'-fluoro-modified oligonucleotides as critical tools for modulating gene expression with enhanced potency and durability.[3]

This document provides a detailed guide to the use of N4-Benzoyl-2'-fluoro-2'-deoxycytidine phosphoramidite, a key building block for introducing these benefits into synthetic DNA and RNA sequences. We will delve into its chemical properties, provide validated protocols for its incorporation via automated solid-phase synthesis, and offer expert insights into ensuring high-yield, high-fidelity outcomes.

Reagent Profile: this compound Phosphoramidite

The successful synthesis of modified oligonucleotides begins with a thorough understanding of the building blocks. This phosphoramidite is a highly purified molecule engineered for compatibility with standard automated synthesis platforms.[][6]

-

5'-O-Dimethoxytrityl (DMT): This acid-labile group protects the 5'-hydroxyl during the coupling reaction. Its removal in the detritylation step is quantitative and allows for spectrophotometric monitoring of coupling efficiency.[6]

-

N4-Benzoyl (Bz): The exocyclic amine of the cytidine base is protected by a benzoyl group. This prevents unwanted side reactions during the synthesis cycle. The benzoyl group is reliably removed during the final basic deprotection step.[7][8]

-

2'-Fluoro (2'-F): The key modification that confers the desirable biophysical properties. Its strong electron-withdrawing nature can slightly diminish the nucleophilicity of the adjacent 3'-hydroxyl group, a factor that must be accounted for in the coupling protocol.[9]

-

3'-O-(N,N-diisopropyl) phosphoramidite: The reactive moiety that, upon activation, couples to the free 5'-hydroxyl of the growing oligonucleotide chain. The 2-cyanoethyl group protecting the phosphorus is removed during the final deprotection.[6]

Handling and Storage: this compound phosphoramidite is sensitive to moisture and oxidation. It should be stored at -20°C under an inert atmosphere (Argon or Nitrogen). Before use, the vial must be allowed to equilibrate to room temperature completely to prevent condensation of atmospheric moisture onto the reagent, which would lead to hydrolysis and reduced coupling efficiency.[10]

Experimental Protocols: Solid-Phase Synthesis

The incorporation of this modified nucleotide follows the standard phosphoramidite chemistry cycle.[] However, specific optimizations are required to accommodate the electronic effects of the 2'-fluoro substituent.

Reagent Preparation

-

Phosphoramidite Solution: Under an inert atmosphere, dissolve the this compound phosphoramidite in fresh, anhydrous acetonitrile to a final concentration of 0.1 M.[8] The use of high-quality solvent is paramount to prevent reagent degradation.

-

Activator: A 0.45 M solution of 5-Ethylthio-1H-tetrazole (ETT) or 0.25 M Dicyanoimidazole (DCI) in acetonitrile is recommended for efficient activation.

-

Standard Reagents: Ensure all other synthesizer reagents (Deblock, Capping, Oxidizer) are fresh and correctly installed.

Automated Synthesis Workflow

The synthesis proceeds in a 3' to 5' direction on a solid support (e.g., CPG) within a column. Each cycle adds one nucleotide.

Protocol Steps & Causality:

-

Detritylation: The 5'-DMT group is removed by a brief treatment with a mild acid (e.g., 3% Trichloroacetic Acid in Dichloromethane), exposing the reactive 5'-hydroxyl group for the next coupling step.

-

Coupling: This is the most critical step. The phosphoramidite and activator are delivered simultaneously to the column. The activator protonates the diisopropylamino group on the phosphoramidite, creating a highly reactive intermediate that readily couples with the free 5'-hydroxyl group.

-

Expert Insight: Due to the electron-withdrawing effect of the 2'-fluoro group, the reactivity of the phosphoramidite can be slightly reduced.[9] To ensure high coupling efficiency (>99%), an extended coupling time of 3 minutes is strongly recommended.[1] Failure to do so may result in an unacceptable increase in n-1 deletion mutants.

-

-

Capping: Any unreacted 5'-hydroxyl groups are permanently blocked by acetylation using a mixture of acetic anhydride and N-methylimidazole. This prevents them from reacting in subsequent cycles, ensuring the final product is of the correct sequence length.

-

Oxidation: The newly formed phosphite triester linkage is unstable. It is oxidized to a more stable pentavalent phosphate triester using a solution of iodine in a tetrahydrofuran/water/pyridine mixture. This completes the addition of one nucleotide.

Post-Synthesis: Cleavage & Deprotection

After the final sequence is assembled, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed. The choice of deprotection method is critical for preserving the integrity of the 2'-fluoro modification.

Validated Deprotection Protocols:

-

Protocol A (Standard Conditions):

-

Transfer the solid support to a screw-cap vial.

-

Add 1-2 mL of concentrated ammonium hydroxide.

-

Seal the vial tightly and incubate at 55°C for 17 hours .[1]

-

Cool the vial, centrifuge, and transfer the supernatant containing the oligonucleotide to a new tube.

-

Evaporate the solution to dryness. The crude oligonucleotide is now ready for purification.

-

-

Protocol B (Accelerated AMA Conditions):

-

Transfer the solid support to a screw-cap vial.

-

Add 1-2 mL of a 1:1 mixture of Ammonium Hydroxide (30%) and Methylamine (40% aqueous) (AMA).

-

Seal the vial tightly and incubate at Room Temperature for 2 hours .[1]

-

Cool, collect the supernatant, and evaporate to dryness.

-

Trustworthiness Checkpoint: It is critical to avoid heating the oligonucleotide when using the AMA deprotection protocol. Elevated temperatures in the presence of methylamine can lead to the degradation of 2'-fluoro modified nucleotides.[1] The standard ammonium hydroxide protocol is slower but generally considered safer for these modified oligos.

Performance Characteristics & Troubleshooting

Expected Performance Data

The incorporation of this compound should yield oligonucleotides with enhanced biophysical properties.

| Parameter | Expected Outcome | Authoritative Source(s) |

| Thermal Stability (Tm) | Additive increase of ~1.8-2.0 °C per modification against an RNA target. | [1][2] |

| Nuclease Resistance | Significantly increased compared to unmodified DNA/RNA, especially when combined with a phosphorothioate backbone. | [1][3][4] |

| Duplex Conformation | Promotes an A-form helical structure, similar to RNA. | [1][9] |

| Coupling Efficiency | >99% achievable with a 3-minute coupling time. May be lower (~95%) with standard coupling times. | [1][9][] |

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Coupling Efficiency (High n-1 peak in analysis) | 1. Reagent Hydrolysis: Phosphoramidite solution contaminated with water. 2. Insufficient Coupling Time: Standard cycle times are too short for the 2'-F amidite. 3. Poor Activator: Activator solution is old or degraded. | 1. Use fresh, anhydrous acetonitrile. Ensure the phosphoramidite vial is at room temperature before opening. Consider using molecular sieves in the solvent bottle.[10] 2. Increase the coupling time to a minimum of 3 minutes. [1] 3. Prepare or use a fresh bottle of activator. |

| Sequence Degradation (Multiple shorter fragments observed post-deprotection) | 1. Harsh Deprotection: Heating with AMA reagent. 2. Incomplete Oxidation: Oxidizer reagent is depleted, leading to chain cleavage at the unstable phosphite linkage during the next acidic deblock step. | 1. Strictly adhere to deprotection protocols. Do not heat when using AMA. If unsure, use the safer, albeit slower, ammonium hydroxide method at 55°C.[1] 2. Replace the oxidizer reagent on the synthesizer. |

| Failure to Deprotect Benzoyl Group (Mass spectrometry shows +105 Da adduct) | Insufficient Deprotection: Incubation time was too short or temperature was too low. | Ensure the full incubation time and correct temperature are used (17 hours at 55°C for ammonium hydroxide).[1] |

References

-

Shen, X., et al. (2015). 2'-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF. Nucleic Acids Research, 43(8), 4355–4368. Available at: [Link]

-

Schmidt, S., et al. (1992). Chemical synthesis of 2'-deoxyoligonucleotides containing 5-fluoro-2'-deoxycytidine. Nucleic Acids Research, 20(10), 2421–2426. Available at: [Link]

-

Glen Research. (n.d.). 2'-F-U-CE Phosphoramidite. Retrieved from [Link]

-

Bio-Synthesis Inc. (n.d.). 2' Fluoro RNA Modification. Retrieved from [Link]

-

Gryaznov, S. M., et al. (1996). Oligo-2′-fluoro-2′-deoxynucleotide N3′→P5′ phosphoramidates: Synthesis and properties. Nucleic Acids Research, 24(8), 1508–1514. Available at: [Link]

-

Watts, J. K., & Damha, M. J. (2008). 2'-Fluoro-modified oligonucleotides: an old dog with new tricks. Current opinion in drug discovery & development, 11(4), 547-559. (Note: While the specific search result is from a 2015 paper citing the broader field, this review captures the essence of the application). A related article is available at: [Link]

-

Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry. Retrieved from [Link]

-

Lee, Y., et al. (2019). Synthesis of 2'-Deoxy-2'-fluoro-L-cytidine and Fluorinated L-Nucleic Acids for Structural Studies. Chemistry – An Asian Journal, 14(21), 3843-3847. Available at: [Link]

-

ResearchGate. (2017). What is an easy method for the deprotection of Benzoyl group? Retrieved from [Link]

-

Gryaznov, S. M., et al. (1996). Oligo-2'-fluoro-2'-deoxynucleotide N3'-->P5' phosphoramidates: synthesis and properties. Nucleic Acids Research, 24(8), 1508-1514. Available at: [Link]

-

Glen Research. (n.d.). Protecting Groups for DNA, RNA and 2'-OMe-RNA Monomers. Glen Report 9.1. Retrieved from [Link]

Sources

- 1. glenresearch.com [glenresearch.com]

- 2. 2'-F Bases Oligo Modifications from Gene Link [genelink.com]

- 3. 2′-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF - PMC [pmc.ncbi.nlm.nih.gov]

- 4. idtdna.com [idtdna.com]

- 6. twistbioscience.com [twistbioscience.com]

- 7. caymanchem.com [caymanchem.com]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

- 10. trilinkbiotech.com [trilinkbiotech.com]

High-Fidelity Synthesis and Application of 2'-Fluoro-Modified DNA Primers

Incorporating N4-Benzoyl-2'-fluoro-2'-deoxycytidine (

Strategic Rationale & Mechanism

The incorporation of 2'-fluoro-2'-deoxycytidine (2'-F-dC) into DNA primers and oligonucleotides is a critical strategy for enhancing nuclease resistance and target binding affinity . While natural DNA is susceptible to rapid degradation by serum nucleases, the 2'-fluoro modification confers significant stability, making these primers ideal for in vivo applications, diagnostic assays in biological fluids, and therapeutic aptamer development.

The Role of N4-Benzoyl Protection

In the context of phosphoramidite chemistry, the N4-Benzoyl (

-

Why it is necessary: During the automated synthesis cycle, the exocyclic amine is nucleophilic. Without protection, it would react with the activated phosphoramidite, leading to branching and sequence failure.

-

Why Benzoyl (Bz)? The Benzoyl group is a robust protecting group that is stable during the synthesis cycle (acidic detritylation, oxidative iodine treatment) but is cleanly removed during the final alkaline deprotection step.

-

The "Incorporation" Event: The user does not incorporate the "N4-Benzoyl" group into the final functional primer. Rather, they use the

-Bz-2'-F-dC phosphoramidite as the reagent. The Benzoyl group is stripped away at the end, leaving the functional 2'-F-dC residue in the DNA chain.

Mechanistic Impact of 2'-Fluoro[1][2][3]

-

C3'-endo Pucker: The high electronegativity of fluorine pulls the sugar ring into a C3'-endo conformation (RNA-like). This pre-organizes the oligonucleotide for A-form helix formation, significantly increasing the melting temperature (

) when hybridized to RNA targets (~1-2°C per incorporation). -

Metabolic Stability: The 2'-F substituent is chemically stable and prevents the nucleophilic attack of the 2'-position, rendering the backbone resistant to many endonucleases.

Experimental Workflow: Automated Synthesis

This protocol details the incorporation of

Reagents Required[1][4][5][6][7]

-

Monomer: 5'-Dimethoxytrityl-N4-benzoyl-2'-fluoro-2'-deoxycytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite.

-

Diluent: Anhydrous Acetonitrile (ACN), <30 ppm water.

-

Activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).

-

Support: CPG (Controlled Pore Glass) or Polystyrene solid support (500Å or 1000Å).

Step-by-Step Synthesis Protocol

1. Monomer Preparation

-

Dissolution: Dissolve the

-Bz-2'-F-dC phosphoramidite in anhydrous acetonitrile to a concentration of 0.1 M .-

Note: 2'-F amidites are generally soluble but can be slightly more viscous than standard DNA amidites. Ensure complete dissolution by vortexing and allowing it to sit for 5-10 minutes under argon.

-

-

Moisture Control: Use molecular sieves (3Å) in the bottle if the synthesizer environment is humid (>30% RH).

2. Coupling Parameters (Critical Step) The electron-withdrawing nature of the fluorine atom at the 2'-position can slightly destabilize the oxocarbenium ion character of the transition state or inductively reduce the nucleophilicity of the 5'-OH (if the F is on the growing chain).

-

Standard DNA Coupling: 1.5 – 2 minutes.

-

2'-F-dC Coupling: Increase coupling time to 3.0 – 6.0 minutes .

-

Reasoning: This ensures >98% coupling efficiency, minimizing n-1 deletion sequences which are difficult to purify.

-

3. Oxidation and Capping

-

Oxidation: Standard Iodine/Water/Pyridine/THF (0.02 M I2). No modification needed.

-

Capping: Standard Acetic Anhydride/N-Methylimidazole.

4. Detritylation

-

Standard TCA (Trichloroacetic acid) or DCA (Dichloroacetic acid) in DCM.

-

Observation: The trityl cation color may vary slightly, but the conductivity monitor should show standard peaks.

Visualization: The Synthesis Cycle

The following diagram illustrates where the

Caption: The automated phosphoramidite synthesis cycle. The N4-Bz-2'-F-dC is introduced at Step 2. Coupling time must be extended to 3-6 minutes to ensure high efficiency.

Protocol: Deprotection and Cleavage

This is the step where the N4-Benzoyl group is removed. Unlike RNA, 2'-F-DNA does not require a separate fluoride treatment (unless silyl groups are present from other modifications).

Method A: Standard Ammonia (Robust)

-

Reagent: Concentrated Ammonium Hydroxide (

, ~30%). -

Conditions: 55°C for 12–16 hours (Overnight).

-

Mechanism: Ammonia cleaves the succinyl linker (releasing oligo from CPG), eliminates the cyanoethyl groups (beta-elimination), and attacks the carbonyl of the N4-benzoyl group, releasing benzoate and yielding the free amine.

-

Pros: Standard, scalable, very safe for 2'-F.

Method B: AMA (Fast)

-

Reagent: Ammonium Hydroxide / 40% Aqueous Methylamine (1:1 v/v).[1]

-

Conditions: 65°C for 20 minutes OR Room Temperature for 2 hours .

-

Pros: Extremely fast.

-

Caution: Ensure no other modifications in the sequence (like certain dyes or labels) are sensitive to methylamine. 2'-F-dC itself is stable in AMA.

Post-Deprotection Workup:

-

Cool the vial (if heated).

-

Evaporate the ammonia/AMA using a SpeedVac (centrifugal evaporator).

-

Resuspend the pellet in water or TE buffer.

-

Desalting: Required to remove the benzamide byproducts.[2] Use a NAP-10 column or ethanol precipitation.

Visualization: Deprotection Pathway[6]

Caption: The deprotection workflow. The N4-Benzoyl group is converted to Benzamide, leaving the biologically active 2'-fluoro-cytidine.

Quality Control & Validation

Every synthesized primer must be validated to ensure the Benzoyl group was fully removed and the Fluorine remains intact.

Mass Spectrometry (ESI-MS or MALDI-TOF)

This is the gold standard.

-

Calculation:

-

Calculate the Molecular Weight (MW) of the final deprotected sequence.

-

2'-F-dC MW contribution is approx +18 Da vs dC (F=19 vs OH=17? No, F=19 vs H=1 in DNA. dC has H at 2'. 2'-F-dC replaces H with F.

Mass = 19 - 1 = +18 Da). -

Correction: dC is 2'-deoxy (H).[3][4] 2'-F-dC is 2'-fluoro (F).[5] Mass difference is F (19.00) - H (1.008) ≈ 18 Da increase per incorporation relative to standard DNA.

-

-

Failure Mode: If you see a peak +104 Da higher than expected, the Benzoyl group (C7H5O) was not removed (Deprotection incomplete).

Analytical HPLC

-

Column: C18 Reverse Phase.

-

Buffer: TEAA / Acetonitrile gradient.

-

Profile: 2'-F oligos usually elute slightly later than unmodified DNA due to the hydrophobicity of the fluorine, but the difference is subtle. Main peak should be >90%.

Applications in Drug Development

A. Serum-Stable PCR Primers

For forensic or clinical samples containing high nuclease activity, standard primers degrade before amplification occurs.

-

Protocol: Replace the last 2-3 bases at the 3'-end with 2'-F-dC (and 2'-F-dU/dA/dG if available) to block exonuclease digestion.

-

Result: Extended half-life in serum/plasma.

B. Aptamer Discovery (SELEX)

Aptamers require high structural stability and affinity.

-

Protocol: Use a library where all dC positions are replaced by 2'-F-dC.

-

Enzyme: Use a mutant T7 RNA polymerase (e.g., T7 R&DNA polymerase) or specific DNA polymerases (e.g., KOD XL, Deep Vent) known to tolerate 2'-modified nucleotides during the PCR amplification steps of SELEX.

C. Antisense Gapmers

-

Design: "Wings" of 2'-F modified bases flanking a central DNA gap.

-

Function: The 2'-F wings bind the target RNA tightly; the central DNA gap recruits RNase H to cleave the target.

Data Summary Table

| Parameter | Standard DNA (dC) | 2'-Fluoro DNA (2'-F-dC) |

| Coupling Time | 1.5 - 2.0 min | 3.0 - 6.0 min |

| Protecting Group | Benzoyl (Bz) or Acetyl (Ac) | N4-Benzoyl (Bz) |

| Deprotection | NH4OH (RT to 55°C) | NH4OH (55°C, 16h) or AMA |

| Sugar Pucker | C2'-endo (B-form) | C3'-endo (A-form / RNA-like) |

| Nuclease Resistance | Low | High |

| Tm vs RNA | Baseline | +1.5°C per modification |

References

-

Kawasaki, A. M., et al. (1993). "Uniformly modified 2'-deoxy-2'-fluoro-phosphorothioate oligonucleotides as nuclease-resistant antisense compounds with high affinity and specificity for RNA targets." Journal of Medicinal Chemistry.

-

Sinha, N. D., et al. (1984). "Polymer support oligonucleotide synthesis XVIII: use of beta-cyanoethyl-N,N-dialkylamino-/N-morpholino phosphoramidite of deoxynucleosides for the synthesis of DNA fragments simplifying deprotection and isolation of the final product." Nucleic Acids Research.

-

Glen Research. "2'-F-RNA and 2'-F-DNA: Synthesis and Deprotection." Glen Research Technical Guide.

-

Williams, D. M., et al. (1991). "Properties of 2'-fluorothymidine-containing oligonucleotides: interaction with restriction endonucleases and exonucleases." Nucleic Acids Research.

-

Pallan, P. S., et al. (2011). "Structure and conformation of the antisense agent 2'-deoxy-2'-fluoro-beta-D-arabinonucleic acid (2'F-ANA) modified DNA." Biochemistry.

Sources

Application Note: Protocols for N4-Benzoyl-2'-fluoro-2'-deoxycytidine in Cell Culture

Introduction & Mechanism of Action

N4-Benzoyl-2'-fluoro-2'-deoxycytidine (N4-Bz-2'FdC) is a lipophilic derivative of the nucleoside analogue 2'-fluoro-2'-deoxycytidine (2'-FdC).[1][2][3] While the parent compound (2'-FdC) is a potent broad-spectrum antiviral and anticancer agent capable of inhibiting viral polymerases (e.g., HCV, Influenza, Bunyaviruses), its hydrophilic nature can sometimes limit cellular uptake.[1][2]

The N4-benzoyl modification serves two critical functions in a research context:

-

Enhanced Permeability: The hydrophobic benzoyl group increases the logP of the molecule, potentially facilitating passive diffusion across the lipid bilayer independent of nucleoside transporters (ENT/CNT).[1][2]

-

Prodrug Mechanism: Once intracellular, the N4-benzoyl group acts as a "mask."[1][2][3] It must be cleaved (via intracellular amidases or chemical hydrolysis) to release the active parent nucleoside, 2'-FdC.[1][2] This is subsequently phosphorylated by cellular kinases to its active triphosphate form (2'-FdC-TP), which acts as a chain terminator during viral or genomic DNA synthesis.[1][2]

Visualizing the Metabolic Pathway

The following diagram illustrates the critical activation pathway required for biological activity. Note that the N4-benzoyl group must be removed before the molecule can be recognized by kinases.[2][3]

Figure 1: Mechanism of Action.[1][2][3] The N4-benzoyl derivative acts as a prodrug carrier, requiring intracellular deprotection to the active 2'-FdC form before phosphorylation.[1][2][3]

Chemical Handling & Stability

Critical Warning: The N4-benzoyl bond is susceptible to hydrolysis in aqueous environments over time.[2][3] Improper storage will result in premature degradation to the parent nucleoside.[2][3]

| Parameter | Specification |

| Molecular Weight | ~349.31 g/mol |

| Solubility | Soluble in DMSO (>50 mM); Soluble in Methanol; Poorly soluble in water.[1][2][3] |

| Stock Storage | -20°C or -80°C in anhydrous DMSO (desiccated). |

| Stability in Media | Stable for 24-48h at 37°C (pH 7.4). Degrades slowly to 2'-FdC.[1][2][3] |

| Handling | Protect from moisture.[1][2][3] Hygroscopic solid. |

Protocol: Preparation of Stock Solutions

To ensure reproducibility, stock solutions must be prepared in anhydrous DMSO.[1][2] Do not use aqueous buffers for the primary stock.[1][2][3]

Materials:

-

This compound solid (Store at 4°C prior to weighing).[1][2][3]

-

Anhydrous DMSO (Dimethyl Sulfoxide), sterile filtered.[1][2]

-

Amber glass vials (to protect from light, though not strictly photo-labile, this is Good Laboratory Practice).[1][2][3]

Procedure:

-

Equilibration: Allow the product vial to warm to room temperature before opening to prevent water condensation on the hygroscopic solid.

-

Weighing: Weigh approximately 3.5 mg of N4-Bz-2'FdC.

-

Dissolution: Add 1.0 mL of anhydrous DMSO to the powder. Vortex vigorously for 30 seconds.[1][2][3] The solution should be clear and colorless.

-

Aliquot & Store: Dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol: Cytotoxicity & Antiviral Efficacy Assays

This protocol evaluates the therapeutic window.[1][2][3] You must measure both the toxicity to the host cell (CC50) and the inhibition of the target (EC50/IC50).[1][2]

A. Experimental Setup

B. Step-by-Step Workflow

-

Seeding:

-

Seed cells in 96-well plates at density

to -

Incubate for 24 hours at 37°C/5% CO2 to allow attachment.

-

-

Compound Dilution (Serial Dilution):

-

Treatment:

-

Incubation:

-

Readout:

C. Data Analysis & Interpretation

Calculate the Selectivity Index (SI) to determine the compound's potential.[1][2]

[1][2][3]| Outcome | Interpretation |

| SI > 10 | Promising candidate. The window between killing the virus/tumor and killing the host is wide.[2] |

| SI < 2 | Poor candidate.[1][2][3] Toxicity overlaps with efficacy.[1][2][3] |

| High EC50 vs Parent | If N4-Bz-2'FdC has a higher EC50 (less potent) than 2'-FdC, intracellular de-benzoylation may be the rate-limiting step.[1][2][3] |

Troubleshooting & Validation

Issue: Low Potency observed compared to literature.

-

Validation: Perform an HPLC or LC-MS time-course study. Incubate N4-Bz-2'FdC in cell lysate vs. culture media. If the peak for N4-Bz-2'FdC remains unchanged in lysate after 6 hours, your cell line lacks the necessary amidases to activate the prodrug.[2][3]

Issue: Precipitation in Media.

-

Cause: The benzoyl group makes the molecule hydrophobic.[2][3]

-

Solution: Ensure the pre-dilution step involves intermediate vortexing. Do not exceed 200 µM in aqueous media.[1][2][3] If higher concentrations are needed, use a solubility enhancer like cyclodextrin (though this may alter uptake).[1][2]

References

-

Gowen, B. B., et al. (2018).[1][2][3] 2'-Fluoro-2'-deoxycytidine is a broad-spectrum inhibitor of bunyaviruses in vitro and in phleboviral disease mouse models.[1][2][3] Antiviral Research. Retrieved February 1, 2026, from [Link]

-

PubChem. (n.d.).[1][2][3][4] N4-Benzoyl-2'-deoxycytidine Compound Summary. Retrieved February 1, 2026, from [Link][1][2]

-

Tisdale, M., et al. (1993).[1][2][3] Inhibition of HIV-1 Reverse Transcriptase by 2'-fluoro-2'-deoxycytidine triphosphates. (Contextual grounding for mechanism).

Sources

Application Notes and Protocols for Studying DNA Polymerase Activity using N4-Benzoyl-2'-fluoro-2'-deoxycytidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling DNA Polymerase Function with Precision Tools

DNA polymerases are fundamental enzymes that orchestrate the replication and repair of DNA, making them critical targets for antiviral and anticancer therapies. The nuanced study of their activity, fidelity, and inhibition is paramount for the development of effective therapeutics. Nucleoside analogs, synthetic molecules that mimic natural nucleosides, have emerged as powerful tools in this endeavor. This guide focuses on N4-Benzoyl-2'-fluoro-2'-deoxycytidine, a novel synthetic nucleoside, and its application in the detailed characterization of DNA polymerase activity.

This compound is a derivative of 2'-deoxycytidine, featuring two key modifications: a fluorine atom at the 2' position of the ribose sugar and a benzoyl group attached to the N4 position of the cytosine base. These alterations confer unique biochemical properties that make it an effective inhibitor of DNA synthesis.[1] This document, intended for researchers in molecular biology, biochemistry, and drug discovery, provides a comprehensive overview of its mechanism of action and detailed protocols for its use in studying DNA polymerase activity.

Mechanism of Action: A Tale of Two Modifications

The inhibitory prowess of this compound stems from its intracellular conversion to the active triphosphate form, this compound triphosphate (N4-Bz-dCflTP). This triphosphate analog then acts as a competitive inhibitor and a chain terminator of DNA synthesis.

The 2'-fluoro substitution is a critical feature that enhances the compound's stability and influences its interaction with the DNA polymerase active site. Fluorine's high electronegativity can alter the sugar pucker conformation, affecting the positioning of the 3'-hydroxyl group required for phosphodiester bond formation. While some 2'-fluoro-modified nucleosides can be incorporated by DNA polymerases, the subsequent addition of the next nucleotide is often sterically hindered, leading to chain termination.[2]

The N4-benzoyl group serves a dual purpose. In synthetic chemistry, it acts as a protecting group.[3] In a biological context, this bulky aromatic group can influence the recognition and binding of the nucleoside triphosphate by the DNA polymerase. The N4-acylation of cytidine has been shown to play a role in modulating RNA stability and translation, and similar principles can be applied to its interaction with DNA polymerases.[4][5] The benzoyl group may sterically clash with amino acid residues in the polymerase's active site, thereby impeding correct Watson-Crick base pairing and reducing the efficiency of incorporation.

Once incorporated into the growing DNA strand, the presence of these modifications disrupts the normal helical structure of the DNA and presents a sterically hindered 3'-end, effectively terminating further elongation by the DNA polymerase.

Figure 1: Intracellular activation and mechanism of action of this compound.

Biochemical Characterization: Quantifying Inhibition

A study on the substrate utility of dCflTP with Xenopus laevis DNA polymerase alpha and Avian Myeloblastosis Virus (AMV) reverse transcriptase revealed the following apparent Michaelis constants (Km):[1]

| DNA Polymerase | Natural Substrate (dCTP) Km (µM) | Analog (dCflTP) Km (µM) |

| Xenopus laevis DNA Polymerase α | 0.6 | 7000 |

| AMV Reverse Transcriptase | 0.14 | 7 |

These data demonstrate that while dCflTP can be utilized by these polymerases, its affinity is significantly lower compared to the natural substrate, dCTP.[1] The addition of the N4-benzoyl group is expected to further decrease the affinity and/or the rate of incorporation (kcat) due to steric hindrance, making N4-Bz-dCflTP a potentially more potent inhibitor.

Experimental Protocols

The following protocols provide a framework for characterizing the inhibitory effects of this compound triphosphate on DNA polymerase activity.

Protocol 1: Steady-State Kinetic Analysis of DNA Polymerase Inhibition

This assay determines the steady-state kinetic parameters (Km and Vmax) of a DNA polymerase for its natural substrate in the presence and absence of the inhibitor, allowing for the determination of the inhibition constant (Ki).

Materials:

-

Purified DNA polymerase (e.g., human DNA polymerase α, β, γ, or a viral polymerase)

-

This compound triphosphate (synthesized and purified)

-

Natural 2'-deoxycytidine triphosphate (dCTP)

-

Other natural dNTPs (dATP, dGTP, dTTP)

-

Primer-template DNA substrate with a single site for dC incorporation

-

5'-[γ-³²P]ATP or a fluorescently labeled primer (e.g., 5'-FAM)

-

T4 Polynucleotide Kinase (for radiolabeling)

-

Reaction buffer (specific to the polymerase being studied, typically containing Tris-HCl, MgCl₂, DTT, and BSA)

-

Quench solution (e.g., 0.5 M EDTA)

-

Denaturing polyacrylamide gel (e.g., 15-20%)

-

Phosphorimager or fluorescence scanner

Procedure:

-

Primer Labeling (if using radiolabeling):

-

End-label the primer with 5'-[γ-³²P]ATP using T4 Polynucleotide Kinase according to the manufacturer's protocol.

-

Purify the labeled primer using a size-exclusion column to remove unincorporated ATP.

-

-

Primer-Template Annealing:

-

Mix the labeled primer and template DNA in a 1:1.5 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl).

-

Heat to 95°C for 5 minutes and allow to cool slowly to room temperature to facilitate annealing.

-

-

Reaction Setup:

-

Prepare a series of reaction mixtures containing a fixed concentration of DNA polymerase and primer-template DNA.

-

For determining the Km of dCTP, vary the concentration of dCTP over a range that brackets the expected Km (e.g., 0.1 to 10 times the Km).

-

To determine the Ki of N4-Bz-dCflTP, perform the dCTP titration in the presence of several fixed concentrations of the inhibitor.

-

-

Initiation and Quenching:

-

Initiate the reactions by adding the DNA polymerase.

-

Incubate at the optimal temperature for the polymerase for a time course that ensures the reaction is in the linear range (typically less than 20% of the primer is extended).

-

Quench the reactions at various time points by adding an equal volume of quench solution.

-

-

Analysis:

-

Separate the reaction products on a denaturing polyacrylamide gel.

-

Visualize and quantify the amount of extended primer using a phosphorimager or fluorescence scanner.

-

Plot the initial reaction velocities against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

For inhibition studies, use appropriate models (e.g., competitive, non-competitive) to determine the Ki.

-

Figure 3: Workflow for the primer extension chain termination assay.

Conclusion and Future Perspectives

This compound represents a valuable tool for probing the intricate mechanisms of DNA polymerases. Its unique chemical modifications provide a means to investigate the steric and electronic requirements of the polymerase active site. The protocols outlined in this guide offer a robust framework for characterizing its inhibitory properties and for elucidating the molecular basis of its action.

Future studies could involve pre-steady-state kinetic analysis to dissect the individual steps of the catalytic cycle, including nucleotide binding, the conformational change of the polymerase, and the chemical step of phosphodiester bond formation. Such detailed kinetic analysis would provide a more complete picture of how this compound disrupts the normal function of DNA polymerases. Furthermore, structural studies, such as X-ray crystallography or cryo-electron microscopy, of DNA polymerases in complex with this analog could provide atomic-level insights into its binding mode and mechanism of inhibition. These endeavors will undoubtedly contribute to the rational design of more potent and selective DNA polymerase inhibitors for therapeutic applications.

References

-

Waqar, M. A., Evans, M. J., Manly, K. F., Hughes, R. G., & Huberman, J. A. (1984). 2'-fluoro-2'-deoxycytidine triphosphate as a substrate for RNA- and DNA-dependent DNA polymerases. Journal of Biological Chemistry, 259(21), 13026–13031. [Link]

-

Lee, M. Y., Byrnes, J. J., Downey, K. M., & So, A. G. (1985). Incorporation of 5-Aza-2'-deoxycytidine-5'-triphosphate into DNA. Interactions with mammalian DNA polymerase alpha and DNA methylase. Biochemical and Biophysical Research Communications, 126(3), 1188–1194. [Link]

-

Pinto, A. R., & Schaer, P. (2014). Fluorescence based primer extension technique to determine transcriptional starting points and cleavage sites of RNases in vivo. Journal of Visualized Experiments, (92), e52080. [Link]

-

Martin, J. L., Wilson, J. E., & Parker, W. B. (1995). Effects of antiviral nucleoside analogs on human DNA polymerases and mitochondrial DNA synthesis. Antimicrobial Agents and Chemotherapy, 39(12), 2743–2746. [Link]

-

D'Annessa, E. J., & Al-Hashimi, H. M. (2022). Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. Journal of the American Chemical Society, 144(1), 387–395. [Link]

-

Muftuoglu, Y., Sohl, C. D., Mislak, A. C., Mitsuya, H., Sarafianos, S. G., & Anderson, K. S. (2014). Probing the molecular mechanism of action of the HIV-1 reverse transcriptase inhibitor 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) using pre-steady-state kinetics. Antiviral Research, 106, 1–4. [Link]

-

Klenow, H., & Henningsen, I. (1970). Fluorescently labeled oligonucleotide extension: A rapid and quantitative protocol for primer extension. Biotechniques, 35(1), 92-94. [Link]

-

Li, X., Zhu, P., & Ma, S. (2024). Exploring the impact of N4-acetylcytidine modification in RNA on non-neoplastic disease: unveiling its role in pathogenesis and therapeutic opportunities. Briefings in Functional Genomics, elae020. [Link]

Sources

- 1. 2'-Fluoro-2'-deoxycytidine triphosphate as a substrate for RNA- and DNA-dependent DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Probing the molecular mechanism of action of the HIV-1 reverse transcriptase inhibitor 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) using pre-steady-state kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring the impact of N4-acetylcytidine modification in RNA on non-neoplastic disease: unveiling its role in pathogenesis and therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: N4-Benzoyl-2'-fluoro-2'-deoxycytidine for Cancer Cell Line Studies

Introduction: The Rationale for a Novel Cytidine Analog

N4-Benzoyl-2'-fluoro-2'-deoxycytidine is a synthetic pyrimidine nucleoside analog designed for investigation as a potential anticancer agent.[1][2] Like other cytotoxic nucleoside analogs, its fundamental purpose is to act as an antimetabolite, interfering with nucleic acid synthesis and ultimately triggering cell death in rapidly proliferating cancer cells.[3] The structural modifications—a fluorine atom at the 2' position of the deoxyribose sugar and a benzoyl group protecting the N4 position of the cytosine base—are critical to its pharmacological profile.

-

The 2'-Fluoro Modification: This substitution, famously utilized in gemcitabine (2',2'-difluorodeoxycytidine), is key to the molecule's mechanism. Once incorporated into DNA, it creates a steric hindrance that inhibits the action of DNA polymerases, leading to chain termination after the addition of one more nucleotide.[4] This "masked" chain termination is a potent mechanism for inducing irreparable DNA damage.[5][6]

-

The N4-Benzoyl Group: This bulky aromatic group serves a dual purpose. Primarily, it acts as a protecting group during chemical synthesis.[7] In a biological context, it may also influence the compound's stability, cellular uptake, and substrate specificity for activating enzymes, potentially rendering it resistant to deamination by cytidine deaminase (CDA), an enzyme often implicated in resistance to other cytidine analogs like gemcitabine.[8][9]

The central hypothesis for its anticancer activity is that this compound functions as a prodrug . It must be transported into the cancer cell and then metabolically activated through a series of phosphorylation steps to its active triphosphate form. This active metabolite then competes with the natural nucleotide, dCTP, for incorporation into DNA.

Mechanism of Action: A Multi-Faceted Assault on Cancer Cell Proliferation

The cytotoxic effects of this compound are not attributable to a single event but rather a cascade of interconnected cellular disruptions. Understanding this pathway is crucial for designing robust experiments and interpreting results.

Cellular Uptake and Metabolic Activation

-

Transport: As a hydrophilic molecule, the compound relies on nucleoside transporters, primarily the human equilibrative nucleoside transporter 1 (hENT1), to cross the cell membrane.[8][10] The expression level of hENT1 can be a key determinant of cellular sensitivity.

-

Activation Cascade: Once inside the cell, the N4-benzoyl group is likely cleaved by intracellular esterases. The resulting 2'-fluoro-2'-deoxycytidine then undergoes sequential phosphorylation. The rate-limiting first step is catalyzed by deoxycytidine kinase (dCK) , which converts it to the monophosphate form.[11][12][13] Subsequent phosphorylations by other cellular kinases generate the active this compound triphosphate (N4-Bz-dF-CTP).[8][14]

-

Expert Insight: The reliance on dCK for activation is a critical vulnerability. Cancer cell lines with low dCK expression or inactivating mutations are predicted to exhibit intrinsic resistance to this compound.[9][12] Therefore, characterizing the dCK status of your cell line model is a foundational step.

Caption: Metabolic activation pathway of this compound.

Primary Cytotoxic Mechanisms

-

DNA Chain Termination: The active triphosphate metabolite is incorporated into elongating DNA strands by DNA polymerases. The 2'-fluoro substitution disrupts the sugar-phosphate backbone, effectively terminating DNA synthesis after the next nucleotide is added.[4] This leads to an accumulation of DNA strand breaks.

-

Inhibition of Ribonucleotide Reductase (RNR): The diphosphate form (N4-Bz-dF-CDP) is a potent inhibitor of ribonucleotide reductase (RNR).[6][15] RNR is the rate-limiting enzyme responsible for producing the deoxyribonucleotides (dNTPs) required for DNA synthesis.[16][17] Its inhibition depletes the cell's dNTP pools, which potentiates the cytotoxic effect by both halting DNA replication and reducing the competition for the analog's incorporation into DNA.[18]

These events trigger a robust DNA Damage Response (DDR) , activating sensor kinases like ATR and CHK1.[8][19] While initially a survival mechanism, overwhelming and irreparable damage pushes the cell past a critical threshold, leading to cell cycle arrest (typically in S-phase) and eventual apoptosis.[5][20]

Caption: Dual cytotoxic mechanisms of this compound.

Experimental Protocols & Methodologies

Trustworthiness Principle: Every protocol is designed with integrated controls to ensure data validity. It is imperative to include untreated, vehicle-only (e.g., DMSO), and positive control (e.g., Gemcitabine or Doxorubicin) groups in every experiment.

Compound Handling and Stock Solution Preparation

-

Safety First: Handle this compound, a potent cytotoxic agent, with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, within a chemical fume hood or biological safety cabinet.

-

Reconstitution:

-

Briefly centrifuge the vial to ensure the powder is at the bottom.

-

Based on the manufacturer's certificate of analysis, calculate the volume of sterile, anhydrous DMSO required to create a high-concentration stock solution (e.g., 10-50 mM).

-

Add the DMSO to the vial and vortex thoroughly until the compound is fully dissolved.

-

-

Storage and Stability:

-

Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[21] Protect from light.

-

Self-Validation Check: Before starting a large-scale experiment, thaw a fresh aliquot and visually inspect for precipitation. If observed, warm gently to 37°C and vortex to redissolve.

-

Protocol: Cell Viability Assessment (MTT/MTS Assay)

This assay quantifies the metabolic activity of cells, which serves as a proxy for cell viability, to determine the compound's half-maximal inhibitory concentration (IC50).

-

Materials:

-

Selected cancer cell line(s)

-

Complete culture medium

-

96-well flat-bottom tissue culture plates

-

This compound stock solution

-

Vehicle control (DMSO)

-

MTT or MTS reagent

-

Solubilization solution (for MTT)

-

Plate reader

-

-